molecular formula C12H15NO4 B3058145 tert-Butyl 5-methyl-2-nitrobenzoate CAS No. 88071-89-0

tert-Butyl 5-methyl-2-nitrobenzoate

Cat. No.: B3058145
CAS No.: 88071-89-0
M. Wt: 237.25 g/mol
InChI Key: GLDORJBTGGCEOM-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-2-nitrobenzoate is a nitroaromatic benzoate ester. Compounds of this class are highly valued in organic synthesis and medicinal chemistry as versatile intermediates. The nitro group serves as a key precursor for the synthesis of anilines and other nitrogen-containing functional groups. The tert-butyl ester moiety can act as a protective group for carboxylic acids, and is often used in multi-step synthesis for its stability and the specific deprotection conditions it allows. Nitroaromatics are essential building blocks in the synthesis of various industrial products, including dyes, materials, agrochemicals, and pharmaceuticals. As a benzoate derivative, this compound is useful in methodological research, such as in studies involving C–H bond activation and functionalization. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-5-6-10(13(15)16)9(7-8)11(14)17-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDORJBTGGCEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539428
Record name tert-Butyl 5-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88071-89-0
Record name tert-Butyl 5-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Aspects of Tert Butyl 5 Methyl 2 Nitrobenzoate

Influence of Steric and Electronic Effects on Reactivity

The reactivity of the aromatic ring and the ester group is significantly influenced by the steric bulk of the tert-butyl group and the electronic properties of the nitro substituent.

The tert-butyl group is exceptionally bulky, and its presence imposes significant steric hindrance, which physically obstructs the approach of reagents. This steric crowding has profound implications for reactions involving both the aromatic ring and the ester carbonyl group.

Table 1: Relative Rates of Nitration for Alkylbenzenes

Compound Substituent Relative Rate of Nitration
Benzene (B151609) -H 1.0
Toluene (B28343) -CH₃ 25
tert-Butylbenzene (B1681246) -C(CH₃)₃ 15.7

Data illustrates the activating effect of alkyl groups, though the rate for tert-butylbenzene is lower than toluene, partly due to steric factors. numberanalytics.comstackexchange.com

Nucleophilic Attack: The carbonyl carbon of the ester group is a potential site for nucleophilic attack. However, the large tert-butyl group shields this site, making it difficult for nucleophiles to approach and react. libretexts.org This steric hindrance is a key reason why tert-butyl esters are notably resistant to base-catalyzed hydrolysis (saponification), a reaction that typically proceeds via nucleophilic acyl substitution. arkat-usa.org The trajectory required for a nucleophile to attack the carbonyl carbon is impeded by the bulky alkyl group. libretexts.org

The nitro group (-NO₂) is a powerful electron-withdrawing group, which profoundly influences the reactivity of the benzene ring, primarily through inductive and resonance effects. vaia.comlibretexts.orgquora.com

Inductive Effect: The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework. libretexts.orgminia.edu.eg

Resonance Effect: The nitro group can also withdraw electron density from the aromatic ring via resonance. The π-electrons from the ring can be delocalized onto the nitro group, which places a partial positive charge on the aromatic ring, particularly at the ortho and para positions. libretexts.org

This net withdrawal of electron density deactivates the aromatic ring, making it significantly less reactive towards electrophilic aromatic substitution compared to benzene. quora.comnumberanalytics.comnumberanalytics.com The reduced electron density destabilizes the positively charged intermediate (the arenium ion) that forms during the reaction. libretexts.org Because the deactivation is most pronounced at the ortho and para positions, the nitro group acts as a meta-director for incoming electrophiles. vaia.comnumberanalytics.com

Ester Functional Group Transformations

The tert-butyl ester moiety is a key functional group, often employed as a protecting group for carboxylic acids due to its unique reactivity.

While resistant to many nucleophilic conditions, the tert-butyl ester can be cleaved under specific, typically acidic, conditions. arkat-usa.orgthieme-connect.com

Acid-Catalyzed Hydrolysis: The most common method for deprotecting a tert-butyl ester is through acid-catalyzed hydrolysis. thieme-connect.com The mechanism differs from that of most other esters. Protonation of the carbonyl oxygen is followed by the cleavage of the alkyl-oxygen bond to form a highly stable tert-butyl carbocation and the carboxylic acid. This pathway is favored because of the exceptional stability of the tertiary carbocation intermediate. Strong acids such as trifluoroacetic acid (TFA) are often used for this purpose. thieme-connect.com

Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as zinc bromide (ZnBr₂) or cerium(III) chloride, can also be employed to selectively cleave tert-butyl esters, sometimes under milder conditions that leave other acid-sensitive groups intact. thieme-connect.comacs.org

Enzymatic Hydrolysis: In specific contexts, enzymes can be used for the selective hydrolysis of tert-butyl esters. For instance, the protease subtilisin has been shown to selectively hydrolyze C-terminal tert-butyl esters in peptide synthesis. google.com

Table 2: Selected Methods for Hydrolysis of tert-Butyl Esters

Reagent/Catalyst Conditions Typical Application
Trifluoroacetic Acid (TFA) Mild temperature, often in dichloromethane (B109758) (DCM) Standard deprotection in organic synthesis. thieme-connect.com
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) Chemoselective cleavage in the presence of other acid-labile groups. acs.org
Montmorillonite KSF Clay Refluxing acetonitrile (B52724) Heterogeneous catalysis, reusable solid acid catalyst. thieme-connect.com
Subtilisin Protease Aqueous buffer, ~40 °C Selective enzymatic hydrolysis in peptide chemistry. google.com

Benzoate (B1203000) esters can be reduced to the corresponding alcohols via catalytic hydrogenation, although this transformation often requires specific catalysts and conditions. This reaction involves the conversion of the ester to two alcohols: one derived from the carboxylate portion (benzyl alcohol, in this case) and one from the alkyl portion (tert-butyl alcohol).

Homogeneous catalysts, particularly those based on ruthenium, have proven effective for the hydrogenation of various esters, including aromatic ones like methyl benzoate, to their corresponding alcohols under relatively mild conditions. lookchem.comnih.gov For example, specific ruthenium pincer complexes can catalyze the hydrogenation of benzoate esters at pressures of 50-60 bar H₂ and temperatures around 70-140°C. lookchem.comnih.gov Heterogeneous catalysts, such as manganese or copper-based systems, have also been investigated for the gas-phase hydrogenation of methyl benzoate, though sometimes at higher temperatures. mdpi.comgoogle.com The sterically hindered tert-butyl benzoate has also been successfully hydrogenated to benzyl (B1604629) alcohol using ruthenium-based catalysts. researchgate.net

Table 3: Examples of Catalytic Systems for Benzoate Ester Hydrogenation

Catalyst System Substrate Example Conditions Product(s)
Ruthenium Pincer Complex Ethyl Benzoate 5.4 bar H₂, 135 °C, 2 h Benzyl alcohol, Ethanol. nih.gov
Ruthenium Pincer Complex Methyl Benzoate 5.3 atm H₂, 115 °C, 4 h Benzyl alcohol, Methanol (B129727). lookchem.com
MnOₓ/γ-Al₂O₃ Methyl Benzoate 1 atm H₂, 360 °C Benzaldehyde (primary), Benzyl alcohol. mdpi.com
Copper Chromite Methyl Benzoate ~100 atm H₂, 120 °C Benzyl alcohol, Toluene (by-product). google.com

Nitro Group Reactivity

The nitro group is a versatile functional group that undergoes several important transformations in organic synthesis. Its reactivity is central to the utility of aromatic nitro compounds.

The most common and synthetically useful reaction of an aromatic nitro group is its reduction to a primary amine (-NH₂). numberanalytics.comcsbsju.edu This transformation is a cornerstone of organic synthesis as it provides a route to anilines, which are valuable precursors for dyes, pharmaceuticals, and other functional materials. The reduction can be achieved using a variety of reagents and conditions, leading to different intermediate or final products.

Catalytic Hydrogenation: This is a clean and efficient method for reducing nitro groups. The reaction is typically carried out using a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support, under an atmosphere of hydrogen gas (H₂). numberanalytics.com

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). csbsju.edu The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species.

The nitro group also strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), a reaction where a nucleophile displaces a leaving group on the ring. numberanalytics.comnumberanalytics.comnih.gov The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution, especially when the nitro group is ortho or para to a suitable leaving group. nih.gov

Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent(s) Conditions Description
H₂, Pd/C Ethanol or similar solvent, room temperature and pressure A common, clean, and high-yielding catalytic method. numberanalytics.com
Sn, HCl Acidic, often requires heating A classic, stoichiometric method for nitro group reduction. csbsju.edu
Fe, HCl / NH₄Cl Acidic or neutral conditions An alternative to tin, often used in industrial processes.
Zn, NH₄Cl Aqueous solution Can be used to obtain the intermediate N-arylhydroxylamine. libretexts.org
Sodium Borohydride (NaBH₄) / LiAlH₄ With a transition metal catalyst Powerful reducing agents, though less common for simple nitroarene reduction. numberanalytics.com

Reduction of Nitro Groups to Amino Derivatives

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further chemical modifications. For tert-butyl 5-methyl-2-nitrobenzoate, this reduction to tert-butyl 2-amino-5-methylbenzoate can be achieved through several established methods, primarily catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.comorganic-chemistry.org

Catalytic hydrogenation is a highly efficient and clean method for this transformation. The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. sciencemadness.org This process is favored for its high yields and the simple work-up procedures.

Another common approach is the use of easily oxidized metals, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. masterorganicchemistry.com This method is robust and widely applicable for the reduction of various nitroarenes. For instance, the reduction of a similar compound, methyl 3-nitrobenzoate, has been attempted using an iron powder and acetic acid system. sciencemadness.org

The choice of method can be influenced by the presence of other functional groups in the molecule. In the case of this compound, the tert-butyl ester group is generally stable under many catalytic hydrogenation conditions and certain metal/acid combinations, allowing for the chemoselective reduction of the nitro group. sciencemadness.org

Table 1: Common Reagents for Nitro Group Reduction

Method Reagents General Conditions
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Ni Atmospheric or higher pressure, various solvents (e.g., methanol, ethanol)
Metal in Acid Fe/HCl, Sn/HCl, Zn/HCl Typically at elevated temperatures

Other Aromatic Substitutions and Reactions

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) of these reactions are dictated by the combined electronic effects of the substituents already present on the ring: the nitro group (-NO₂), the methyl group (-CH₃), and the tert-butoxycarbonyl group (-COOtBu).

The directing effects of these groups are as follows:

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack. It is a meta-director. nih.gov

tert-Butoxycarbonyl Group (-COOtBu): As an ester, this group is also electron-withdrawing and deactivating. It directs incoming electrophiles to the meta position. libretexts.orgma.edu

Methyl Group (-CH₃): This is an electron-donating group that activates the ring, making it more susceptible to electrophilic attack. It is an ortho, para-director. libretexts.org

Therefore, electrophilic attack is strongly favored at the C4 and C6 positions, which are activated by the methyl group and not sterically hindered by the bulky tert-butyl ester group. The C3 position is sterically blocked and electronically deactivated.

Table 2: Directing Effects of Substituents on this compound

Substituent Position Electronic Effect Directing Influence
-COOtBu C1 Deactivating meta (to C3, C5)
-NO₂ C2 Strongly Deactivating meta (to C4, C6)
-CH₃ C5 Activating ortho, para (to C2, C4, C6)

| Predicted Site of Attack | | | C4 and C6 |

Radical-Mediated Transformations Involving tert-Butyl Fragments

Under specific conditions that promote the formation of radicals, the tert-butyl group of the ester can participate in unique transformations. These reactions proceed through highly reactive radical intermediates.

Should reaction conditions lead to the formation of a tert-butoxyl radical from the ester moiety, this intermediate can undergo a characteristic fragmentation known as β-methyl scission. mdpi.com This process involves the cleavage of a carbon-carbon bond beta to the oxygen atom, resulting in the formation of a methyl radical and an acetone (B3395972) molecule. mdpi.comnih.gov

The β-methyl scission of a free tert-butoxyl radical has a certain activation energy. However, studies have shown that the presence of transition metals, such as iron, can catalyze this process, significantly lowering the activation energy and making the formation of methyl radicals a more facile process, even at low temperatures. mdpi.com This pathway offers a method for generating methyl radicals that can then engage in subsequent reactions.

The methyl radical generated from the β-scission of a tert-butoxyl radical can initiate a radical relay process. In such a mechanism, the initial radical reacts with another molecule to generate a new radical species. mdpi.com This new radical then continues the reaction sequence, effectively "relaying" the radical character.

For example, a methyl radical could abstract an atom from a substrate to form a new carbon-centered radical. This subsequent radical can then participate in addition reactions to alkenes or other unsaturated systems, propagating a reaction cascade. Density functional theory (DFT) calculations have supported the feasibility of such radical relay processes in various iron-catalyzed reactions. mdpi.com While not a direct reaction of this compound itself, the fragmentation of its tert-butyl group under radical conditions could potentially serve as an entry point into these complex and synthetically useful reaction manifolds.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the connectivity and chemical environment of atoms. For tert-Butyl 5-methyl-2-nitrobenzoate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton (¹H) NMR for Structural Confirmation and Integration Analysis

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the tert-butyl group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing nitro group. The methyl group attached to the ring will resonate at a higher field, generally between 2.0 and 2.5 ppm. The most upfield signal will be from the nine equivalent protons of the tert-butyl group, appearing as a sharp singlet around 1.5 ppm due to the shielding effect of the alkyl group.

Integration analysis of the ¹H NMR spectrum provides a quantitative measure of the relative number of protons contributing to each signal. For this compound, the expected integration ratio would be 3:3:9, corresponding to the three aromatic protons, the three methyl protons, and the nine tert-butyl protons, respectively. This integration data is crucial for confirming the molecular formula and the presence of these specific functional groups.

Table 1: Predicted ¹H NMR Data for this compound
Proton TypeExpected Chemical Shift (ppm)Expected MultiplicityExpected Integration
Aromatic-H7.0 - 8.5Multiplet3H
Methyl-H2.0 - 2.5Singlet3H
tert-Butyl-H~1.5Singlet9H

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm. The aromatic carbons will resonate between 120 and 150 ppm, with the carbon attached to the nitro group being the most deshielded. The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the methyl carbons of the tert-butyl group will be found further upfield, typically between 25 and 35 ppm. The methyl carbon attached to the aromatic ring will also have a characteristic chemical shift in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon TypeExpected Chemical Shift (ppm)
Carbonyl (C=O)160 - 170
Aromatic C-NO₂~150
Aromatic C-H120 - 140
Aromatic C-CH₃135 - 145
Aromatic C-COOR130 - 140
tert-Butyl (quaternary C)~80
tert-Butyl (methyl C)25 - 35
Methyl C (on ring)~20

Evaluation of tert-Butyl Groups as NMR Probes in Complex Systems

The tert-butyl group is a valuable tool in NMR spectroscopy, particularly for studying large and complex molecular systems. nih.govnih.gov Its nine equivalent protons give rise to a single, sharp, and intense resonance in the ¹H NMR spectrum, which often appears in a region with minimal signal overlap from other protons. researchgate.net This high sensitivity allows for the detection of the tert-butyl group even at low concentrations. nih.gov

In complex environments, such as in biological macromolecules or polymers, the chemical shift and line shape of the tert-butyl signal can provide information about the local environment and dynamics of the molecule to which it is attached. nih.govnih.gov Changes in the tert-butyl resonance can indicate binding events, conformational changes, or alterations in the surrounding solvent. The tert-butyl group's rotational freedom can also be a probe for the rigidity of the molecular framework. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups in this compound. The key vibrational bands expected in the FTIR spectrum include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group will be present in the region of 1720-1740 cm⁻¹.

NO₂ Stretches: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the ester group will appear in the range of 1150-1250 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: The benzene ring will show characteristic C=C stretching bands in the region of 1450-1600 cm⁻¹.

The presence and specific positions of these absorption bands provide definitive evidence for the key functional groups in the molecule.

Table 3: Key FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
EsterC=O Stretch1720 - 1740Strong
NitroAsymmetric NO₂ Stretch1520 - 1560Strong
NitroSymmetric NO₂ Stretch1345 - 1385Strong
EsterC-O Stretch1150 - 1250Medium
AromaticC-H Stretch>3000Medium-Weak
AliphaticC-H Stretch<3000Medium
AromaticC=C Stretch1450 - 1600Medium-Weak

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from those for FTIR, meaning that some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds. The symmetric stretching vibration of the nitro group and the breathing mode of the aromatic ring are often more intense in the Raman spectrum. The C-C skeletal vibrations of the tert-butyl group and the aromatic ring are also readily observed. By combining the data from both FTIR and Raman spectroscopy, a more complete vibrational assignment can be made, leading to a comprehensive understanding of the molecular structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion and Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar, thermally labile molecules like esters. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. This allows for the accurate determination of the molecular weight.

For this compound (C₁₂H₁₅NO₄, Molecular Weight: 237.25 g/mol ), the ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 238.26.

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID) of a selected precursor ion. The fragmentation pattern is predictable based on the compound's functional groups. Key fragmentation pathways for tert-butyl esters and nitroaromatic compounds include the loss of the tert-butyl group and reactions involving the nitro group. nih.govnih.govrsc.org The most characteristic fragmentation is the neutral loss of isobutylene (B52900) (56 Da) from the tert-butyl ester, leading to the formation of the corresponding protonated carboxylic acid. libretexts.org

Table 1: Expected ESI-MS/MS Fragmentation Data for [C₁₂H₁₅NO₄+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Identity
238.26 182.05 56.21 [M - C₄H₈ + H]⁺ (Loss of isobutylene)
238.26 221.23 17.03 [M - OH + H]⁺ (Loss of hydroxyl radical)
182.05 165.05 17.00 [M - C₄H₈ - OH + H]⁺ (Subsequent loss of OH)

This interactive table outlines the primary fragmentation pathways anticipated for the protonated molecular ion of this compound under CID conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification in Reaction Mixtures

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for monitoring the progress of chemical reactions and identifying products and byproducts in volatile mixtures. nih.govnih.gov In the synthesis of this compound, typically via the esterification of 5-methyl-2-nitrobenzoic acid, GC-MS can be used to track the disappearance of reactants and the formation of the desired ester product. dss.go.th

Aliquots from the reaction mixture are analyzed over time. The components are separated based on their boiling points and polarity by the GC column, and then detected by the mass spectrometer. The resulting chromatogram would show distinct peaks for the starting acid, the tert-butyl ester product, and any potential side-products, each with a characteristic retention time. The mass spectrum for each peak confirms the identity of the component. The electron ionization (EI) mass spectrum for the product would show a molecular ion peak (M⁺) at m/z 237, along with characteristic fragments, such as the loss of a tert-butyl cation ([M-57]⁺) leading to a peak at m/z 180.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating the target compound from impurities and closely related isomers, ensuring the quality and specificity of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-performance liquid chromatography (HPLC) is the standard technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid), would be effective for this compound. doi.orgsielc.com

The compound's purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. A typical purity specification for a research-grade compound is >95%. The method can be validated according to ICH guidelines to demonstrate its linearity, precision, and accuracy for quantifying the main component and any impurities. researchgate.net

Table 2: Representative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This interactive table presents a typical set of starting conditions for developing an HPLC purity method.

Separation and Quantification of Structural Isomers

The synthesis of this compound may result in the formation of structural isomers, such as tert-butyl 4-methyl-2-nitrobenzoate or tert-butyl 2-methyl-5-nitrobenzoate. These isomers have the same molecular weight but differ in the substitution pattern on the aromatic ring.

HPLC is a powerful tool for separating such positional isomers. nih.govquora.com The differences in their polarity and spatial arrangement lead to different interactions with the stationary phase, resulting in distinct retention times. For example, a C18 or a specialized phenyl-bonded column can often resolve aromatic positional isomers effectively. quora.comsielc.com By running analytical standards of the potential isomers, their retention times can be determined, and their presence in a sample can be identified and quantified. Quantification is achieved by creating a calibration curve for each isomer and relating the peak area to the concentration.

Table 3: Illustrative HPLC Data for Separation of Benzoate (B1203000) Isomers

Compound Isomer Position Representative Retention Time (min)
This compound 5-methyl, 2-nitro 10.5
tert-Butyl 3-methyl-2-nitrobenzoate 3-methyl, 2-nitro 9.8
tert-Butyl 4-methyl-2-nitrobenzoate 4-methyl, 2-nitro 10.2

This interactive table shows hypothetical retention times to illustrate the separation of potential isomers from the target compound using reverse-phase HPLC.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orgazolifesciences.com This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. numberanalytics.com

The process requires growing a single, high-quality crystal of the compound, which can be a challenging step. jst.go.jp This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. The pattern of diffracted X-rays is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

While a crystal structure for this compound is not publicly available, the analysis would yield precise data on the crystal system, space group, and unit cell dimensions. This information is crucial for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing.

Table 4: Example Format for X-ray Crystallographic Data

Parameter Example Value
Chemical Formula C₁₂H₁₅NO₄
Formula Weight 237.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
β (°) 98.76
Volume (ų) 1334.5
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.182

This interactive table provides an illustrative example of the crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment. The values are representative for a small organic molecule.

Table of Mentioned Compounds

Compound Name CAS Number
This compound 52649-02-2
5-methyl-2-nitrobenzoic acid 3113-71-1
tert-Butyl 2-methyl-5-nitrobenzoate 873005-25-5
tert-Butyl 2-methyl-6-nitrobenzoate 873005-17-5
Acetonitrile 75-05-8
Formic acid 64-18-6
Ethyl 4-hydroxy-3-nitrobenzoate 19013-10-6

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical substance. This process provides information about the electronic transitions within a molecule, which can aid in structural elucidation. For organic compounds, particularly those with aromatic systems and chromophoric groups, UV-Vis spectroscopy is a valuable characterization tool.

Detailed Research Findings

A comprehensive search of scientific literature and chemical databases did not yield specific experimental UV-Vis absorption data for this compound. While characterization data using other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are available for this compound and its structural analogs, specific details regarding its electronic absorption maxima (λmax) and molar absorptivity (ε) are not reported in the reviewed sources.

However, the expected UV-Vis absorption characteristics of this compound can be inferred from the analysis of similar nitroaromatic compounds. The electronic spectrum of a substituted benzene derivative is influenced by the nature and position of its substituents. In the case of this compound, the key structural features influencing its UV-Vis spectrum are the nitroaromatic system, the ester functionality, and the alkyl substituents on the benzene ring.

Nitroaromatic compounds typically exhibit characteristic absorption bands arising from n→π* and π→π* electronic transitions. The nitro group (-NO₂) acts as a powerful chromophore, and its presence on the benzene ring, conjugated with the ester group, is expected to give rise to distinct absorption peaks. Studies on related nitroaromatic esters indicate that these compounds generally display strong absorption in the UV region. For instance, the spectra of various nitroaromatic compounds show that the addition of multiple nitro functional groups can lead to an increase in intensity and a shift in the absorption wavelength. chemsrc.com Generally, nitrobenzaldehydes, which are structurally related, show weak n→π* transitions around 350 nm and more intense π→π* transitions in the 250–300 nm range.

Based on these general findings for similar compounds, it is anticipated that the UV-Vis spectrum of this compound would show significant absorption in the ultraviolet region of the electromagnetic spectrum. The precise wavelengths and intensities of these absorptions would be dependent on factors such as the solvent used for analysis.

Data Table

Due to the absence of specific experimental data in the surveyed literature, a data table for the UV-Vis absorption of this compound cannot be provided.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the molecular and electronic properties of tert-Butyl 5-methyl-2-nitrobenzoate.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone for the computational study of this compound. Researchers utilize DFT methods, such as the B3LYP functional combined with a basis set like 6-31G*, to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.

Beyond structural determination, DFT calculations are employed to analyze the electronic structure. These calculations can predict the electrophilicity of different sites within the molecule, such as the nitro group, offering insights into its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis helps in understanding its electron-donating and accepting capabilities, which are fundamental to its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MEP maps would highlight the negative potential around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack, and positive potential regions that are prone to nucleophilic attack.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are also applied to predict the Non-Linear Optical (NLO) properties of molecules. These properties are crucial for applications in optoelectronics and photonics. Calculations of polarizability and hyperpolarizability using quantum chemical methods can indicate whether a compound like this compound has the potential to be an effective NLO material. The presence of electron-donating (methyl group) and electron-withdrawing (nitro group) substituents on the benzene (B151609) ring can enhance these properties.

Mechanistic Pathway Investigations

Computational chemistry offers powerful tools to explore the mechanisms of chemical reactions involving this compound.

Computational Prediction of Reaction Pathways and Transition States

DFT calculations are employed to map out potential reaction pathways for processes such as nitration or esterification. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the most likely mechanism for a given reaction. For instance, computational modeling can identify the transition state structures for the reduction of the nitro group or the hydrolysis of the ester group, providing a deeper understanding of the reaction kinetics and thermodynamics. These computational insights can be compared with experimental data to validate the proposed mechanisms.

Calculation of Activation Energies for Elementary Steps

No published studies were found that detail the calculation of activation energies for the elementary reaction steps involving this compound. Such calculations would typically involve quantum mechanical methods to map the potential energy surface of a reaction, identifying transition states and calculating the energy barrier that must be overcome for the reaction to proceed. Without specific research on this compound, no data can be presented.

Thermochemical Analysis

Similarly, a specific thermochemical analysis for this compound and its isomers is not available in the current body of scientific literature. This type of analysis would provide crucial data on the stability and energetic properties of these molecules.

Estimation of Gas-Phase Enthalpies of Formation for Nitrobenzoate Isomers

There are no specific published values for the gas-phase enthalpies of formation for isomers of this compound. Experimental methods, such as combustion calorimetry, coupled with techniques to determine enthalpies of sublimation or vaporization, are typically used to derive these values. researchgate.net Computational chemistry, using high-level ab initio methods, also serves as a powerful tool for estimating these properties. researchgate.net However, no such studies have been reported for the requested compound.

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate

The molecular architecture of tert-Butyl 5-methyl-2-nitrobenzoate, characterized by a nitro group, a methyl group, and a tert-butyl ester on a benzene (B151609) ring, provides multiple reactive sites. This makes it a versatile precursor and building block in organic synthesis.

As a synthetic intermediate, the compound serves as a foundational molecule for creating more complex chemical structures. The nitro group can be readily reduced to form an amino group, a critical transformation in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The tert-butyl ester functions as a protecting group for the carboxylic acid; it is stable under many reaction conditions but can be selectively removed to unmask the carboxylic acid for further reactions. While specific pathways starting from this compound are proprietary or not widely published, the synthesis of related compounds underscores its potential. For instance, the synthesis of 5-methyl-2-nitrobenzoic acid, the precursor acid to the ester, is a well-documented process. researchgate.net

The nitrobenzoate scaffold is a recognized structural motif in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Related molecules, such as methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, are documented as important intermediates in the preparation of pharmaceuticals. nih.govresearchgate.net The synthesis of the cardiovascular drug Telmisartan, for example, involves intermediates that share structural similarities. researchgate.net Likewise, derivatives containing the tert-butoxycarbonyl group, which includes a tert-butyl ester linkage, are utilized in the synthesis of other complex molecules like Azilsartan. google.com These examples highlight the role of the tert-butyl and nitrobenzoate moieties as crucial components for constructing elaborate molecules with specific biological activities.

Polymer Chemistry and Material Stabilization

In the field of materials science, additives are essential for protecting polymers from environmental degradation and enhancing their physical properties. Substituted benzoates are recognized for their stabilizing effects, particularly against ultraviolet (UV) radiation.

Organic compounds capable of absorbing high-energy UV light are incorporated into plastics, coatings, and cosmetic formulations to prevent photodegradation. While this specific ester is not a common commercial UV absorber, its structure is related to compounds designed for this purpose. The aromatic nitro group in this compound allows it to absorb energy in the UV spectrum. This energy is then dissipated as harmless heat, preventing the UV rays from breaking down the polymer matrix. researchgate.net Many modern sunscreens and polymer stabilizers are complex organic molecules, such as benzotriazoles and triazines, that function on this principle. researchgate.netmdpi.com

Table 1: Examples of Commercial UV Filters and Their Chemical Class

Common Name Chemical Class UV Protection
Avobenzone (BMBM) Dibenzoylmethane UVA researchgate.net
Bemotrizinol (BEMT/Tinosorb S) Triazine Broad Spectrum (UVA/UVB) mdpi.com
Octocrylene (OC) Salicylic Acid Derivative UVB/UVA2
Methylene bis-benzotriazolyl tetramethylbutylphenol (MBBT/Tinosorb M) Benzotriazole Broad Spectrum (UVA/UVB) researchgate.netgoogle.com

By absorbing UV radiation, the compound helps to maintain the integrity, appearance, and mechanical properties of polymeric materials. UV degradation can lead to brittleness, discoloration, and loss of tensile strength. The incorporation of UV absorbers is a critical strategy for extending the service life of plastics exposed to sunlight. The bulky tert-butyl group on the molecule can also enhance its solubility and compatibility within non-polar polymer matrices, ensuring it is well-dispersed and effective.

Additive in Industrial Formulations (General Benzoate (B1203000) Ester Applications)

Beyond UV stabilization, the broader class of benzoate esters, to which this compound belongs, has widespread use as functional additives in various industrial products. bisleyinternational.com These esters are valued for their ability to modify the physical properties of formulations. hallstarindustrial.comannexechem.com They are frequently used as plasticizers, solvents, and processing aids in the manufacturing of polymers, adhesives, and coatings. hallstarindustrial.comannexechem.com For example, benzoate esters are added to polyvinyl chloride (PVC) and other polymers to increase flexibility and durability. In paints and sealants, they act as coalescing agents, helping to form a continuous and stable film as the product cures. hallstarindustrial.com

Table 2: Industrial Applications of Various Benzoate Esters

Benzoate Ester Key Application Polymer Systems
Glyceryl Tribenzoate Plasticizer, Processing Aid Hot Melt Adhesives, PVA, Polyester, Acrylic Resins hallstarindustrial.com
Neopentyl Glycol (NPG) Dibenzoate Plasticizer with UV Stability Acrylics, Adhesives, Coatings hallstarindustrial.com
Trimethylolpropane (TMP) Dibenzoate High Solvating Plasticizer Adhesives, Caulks, Sealants, PVC Plastisols hallstarindustrial.com
Pentaerythritol (PE) Tetrabenzoate Solid Polymer Modifier Heat-Activated Adhesives, Acrylic Systems hallstarindustrial.com

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of tert-butyl 5-methyl-2-nitrobenzoate?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For nitroaromatic intermediates like this compound, nitration steps often demand controlled acidity (e.g., HNO₃/H₂SO₄ mixtures) to avoid over-nitration. Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water) is critical. Monitor yield and purity at each step using HPLC or GC-MS. Intermediate characterization via 1H^1H-NMR and IR ensures functional group integrity .

Q. Which analytical techniques are most reliable for characterizing tert-butyl 5-methyl-2-nitrobenzoate?

  • Methodological Answer :
  • Structural confirmation : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., nitro group at C2, methyl at C5).
  • Functional groups : FT-IR for nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches.
  • Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
  • Mass analysis : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]⁺ or [M+Na]⁺). Cross-reference with PubChem data (if available) for validation .

Q. How can researchers assess the compound’s stability under varying laboratory conditions?

  • Methodological Answer :
  • Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC.
  • Hydrolytic stability : Test in buffered solutions (pH 1–13) at 25–60°C; quantify ester hydrolysis products (e.g., free benzoic acid) via titration or LC-MS. Store in amber vials under inert gas to mitigate light/oxygen sensitivity .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for reactions involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reactivity sites (e.g., nitro group electrophilicity) and transition states for nitration/esterification steps. Molecular docking (AutoDock Vina) may simulate interactions with biological targets (e.g., enzymes), though experimental validation via kinetic assays (e.g., IC₅₀ measurements) is essential. Compare computational results with experimental 1H^1H-NMR shifts or X-ray crystallography data (if available) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :
  • NMR discrepancies : Check solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Mass spec anomalies : Isotopic labeling (e.g., 15N^{15}N-nitro groups) to trace fragmentation pathways.
  • IR inconsistencies : Compare with reference spectra from NIST Chemistry WebBook or replicate measurements under identical conditions .

Q. What experimental designs are suitable for studying its adsorption behavior on heterogeneous surfaces (e.g., labware or environmental matrices)?

  • Methodological Answer :
  • Surface reactivity : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption on silica, polymers, or metals.
  • Environmental relevance : Simulate indoor surface interactions (e.g., paint, dust) using microspectroscopic imaging (Raman or ToF-SIMS) to track degradation products. Cross-reference with studies on structurally similar nitroaromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.